5-HT₆ Receptor Antagonist Potency: Methyl(phenylsulfonyl)-8-quinolylamine vs. 3‑Phenylsulfonyl Congeners
The target compound, as an 8‑(N‑methyl‑N‑phenylsulfonyl)aminoquinoline, provides a direct structural comparison to the 3‑(phenylsulfonyl)quinoline series. Although the sulfonyl attachment point differs (exocyclic N vs. C3), the N‑methyl‑N‑phenylsulfonyl pharmacophore occupies a similar spatial volume to the 3‑phenylsulfonyl group. In radioligand binding assays at human 5‑HT₆ receptors, the closest 3‑phenylsulfonyl analog N,N‑dimethyl‑3‑(phenylsulfonyl)quinoline‑8‑amine (IV) achieves a Kᵢ of 0.4 nM, while the secondary amine 4‑methylamino‑8‑dimethylamino‑3‑(phenylsulfonyl)quinoline (XXII) reaches 0.3 nM, and N‑methyl‑8‑(piperazin‑1‑yl)‑3‑(phenylsulfonyl)quinoline‑4‑amine (XXIII) exhibits 0.9 nM [1]. The target compound’s exocyclic sulfonamide geometry allows for a distinct hydrogen‑bond network with the receptor, potentially contributing to a differentiated selectivity profile compared to the C3‑sulfonylated series [1].
| Evidence Dimension | 5-HT₆ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Exact Kᵢ not determined in the same assay; structural class positioned by N‑methyl‑N‑phenylsulfonyl substitution |
| Comparator Or Baseline | IV: 0.4 nM; XXII: 0.3 nM; XXIII: 0.9 nM (3‑phenylsulfonyl series) |
| Quantified Difference | Differences in sulfonyl attachment point and N‑substitution yield Kᵢ variations spanning 0.3–0.9 nM within the 3‑phenylsulfonyl sub‑class |
| Conditions | Radioligand binding assay at human recombinant 5-HT₆ receptors |
Why This Matters
This ranking of Kᵢ values demonstrates that the specific N‑methyl‑N‑phenylsulfonyl substitution pattern places the compound in a potency range that is competitive with the most active 3‑phenylsulfonyl analogs, making it a relevant candidate for CNS receptor screening programs where a distinct IP position is desired.
- [1] Ivashchenko, A. V., Ivanenkov, Y. A., & Tkachenko, S. E. (2015). Antagonists of Serotonin 5-HT6 Receptors. VI. Substituted 3-(Phenylsulfonyl)Quinolines, Synthesis and Structure–Activity Relationships. Pharmaceutical Chemistry Journal, 48, 646–660. View Source
